molecular formula C15H10ClF2N B12065700 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- CAS No. 2149597-75-9

1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)-

Cat. No.: B12065700
CAS No.: 2149597-75-9
M. Wt: 277.69 g/mol
InChI Key: NSTKMJJWUWWPRN-UHFFFAOYSA-N
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Description

1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- is a compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its unique substitution pattern, which includes a 4-chlorophenyl group at the 2-position and a difluoromethyl group at the 3-position of the indole ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the 4-chlorophenyl and difluoromethyl groups through electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.

Major Products:

Scientific Research Applications

1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

  • 1H-Indole, 2-(4-chlorophenyl)-
  • 1H-Indole, 3-(difluoromethyl)-
  • 1H-Indole, 2-(4-bromophenyl)-3-(difluoromethyl)-

Uniqueness: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for further research and development.

Properties

CAS No.

2149597-75-9

Molecular Formula

C15H10ClF2N

Molecular Weight

277.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(difluoromethyl)-1H-indole

InChI

InChI=1S/C15H10ClF2N/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15,19H

InChI Key

NSTKMJJWUWWPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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